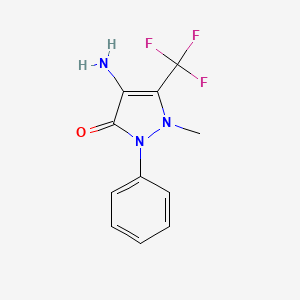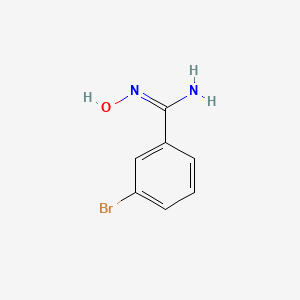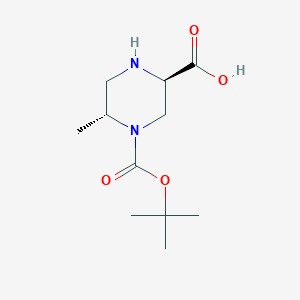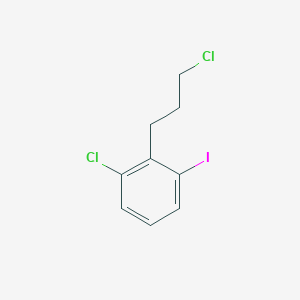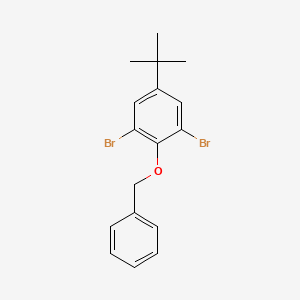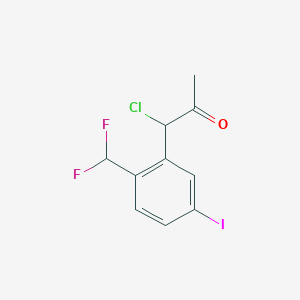
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and difluoromethyl groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the halogenation of a precursor compound followed by the introduction of the difluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one include:
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of iodine, which can affect its reactivity and applications.
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a chloromethyl group, which can influence its chemical behavior and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H8ClF2IO |
|---|---|
Molecular Weight |
344.52 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-4-6(14)2-3-7(8)10(12)13/h2-4,9-10H,1H3 |
InChI Key |
JCWHCANLIAGRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
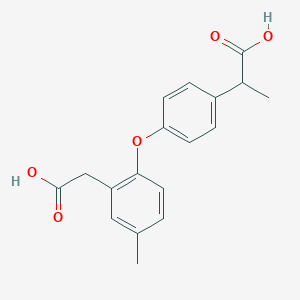
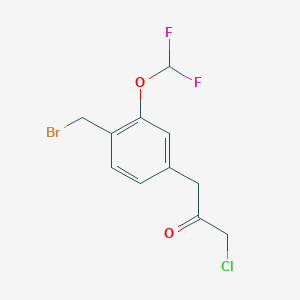
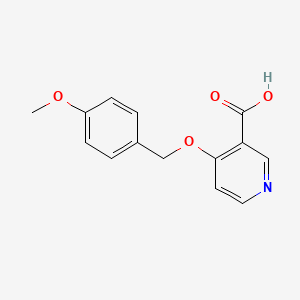
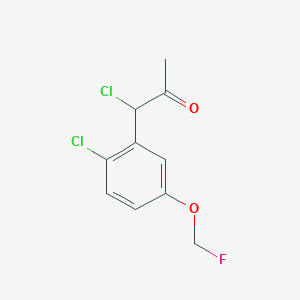
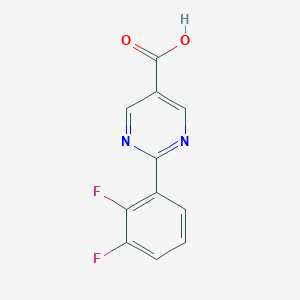
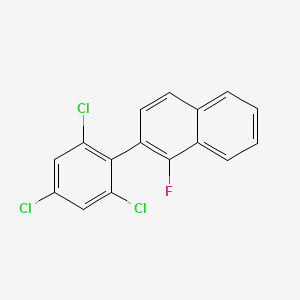
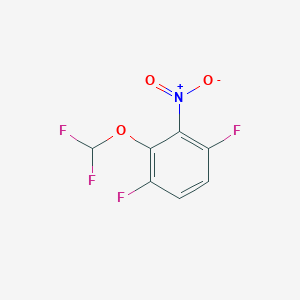
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)
